4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
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Overview
Description
4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and phenyl groups may enhance binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzoic acid
- 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzyl alcohol
- 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzylamine
Comparison: Compared to its similar compounds, 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and reactions. This makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
61310-01-8 |
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Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-(5-chloro-2-phenyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C15H10ClN3O/c16-15-14(12-8-6-11(10-20)7-9-12)17-19(18-15)13-4-2-1-3-5-13/h1-10H |
InChI Key |
NQGUFVJCJUSRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)Cl)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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